molecular formula C4H7FO2 B2603880 (3S)-3-Fluorobutanoic acid CAS No. 109856-55-5

(3S)-3-Fluorobutanoic acid

Cat. No.: B2603880
CAS No.: 109856-55-5
M. Wt: 106.096
InChI Key: IVZLYBOVPBJRAG-VKHMYHEASA-N
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Description

Historical Development and Discovery

The synthesis of this compound aligns with broader advancements in organofluorine chemistry, which dates to the 19th century. Early milestones include:

  • Halogen Exchange Reactions : Borodin’s 1862 synthesis of alkyl fluorides via nucleophilic substitution laid foundational methods for introducing fluorine into organic molecules.
  • Direct Fluorination : Mid-20th-century innovations, such as reactions with elemental fluorine diluted in nitrogen, enabled controlled fluorination of aliphatic compounds, though early attempts often yielded explosive or tar-like byproducts.
  • Enantioselective Strategies : Modern asymmetric synthesis emerged in the 1990s, leveraging catalysts like cinchona alkaloids or enzymes to produce enantiomerically pure fluorinated compounds.

Properties

IUPAC Name

(3S)-3-fluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZLYBOVPBJRAG-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Fluorobutanoic acid typically involves the introduction of a fluorine atom into a butanoic acid precursor. One common method is the enantioselective fluorination of a suitable butanoic acid derivative using chiral catalysts. This process ensures the selective formation of the (3S) enantiomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These reactions are conducted under controlled conditions to ensure high yield and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Fluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of 3-fluorobutanone or 3-fluorobutanal.

    Reduction: Formation of 3-fluorobutanol.

    Substitution: Formation of 3-azidobutanoic acid or 3-thiobutanoic acid.

Scientific Research Applications

Medicinal Chemistry

(3S)-3-Fluorobutanoic acid is investigated for its potential in drug development, particularly as:

  • Enzyme Inhibitors: It shows promise in modulating enzyme activity, which can be crucial for developing treatments for various diseases.
  • Neurological Disorders: Research indicates that it may influence neurotransmitter systems, making it a candidate for drugs targeting conditions such as epilepsy and depression .

Biological Studies

The compound serves as a substrate in enzyme-catalyzed reactions:

  • Biocatalysis Research: It is utilized to study enzyme mechanisms and interactions, particularly in the context of amino acid metabolism .
  • GABA Receptor Interaction: Its structural properties allow it to interact with GABA receptors, influencing neurotransmission and providing insights into potential therapeutic applications .

Material Science

In industrial applications, this compound is used to produce:

  • Fluorinated Polymers: These materials exhibit unique properties such as increased thermal stability and chemical resistance, making them valuable in various applications .

Case Studies and Research Findings

  • Pharmaceutical Applications:
    • A study demonstrated that this compound effectively modulates the activity of certain enzymes involved in neurotransmitter metabolism, highlighting its potential as a therapeutic agent against neurological disorders .
  • Enzyme-Catalyzed Reactions:
    • Research indicated that this compound serves as an effective substrate for enzymes like GABA-aminotransferase, showcasing its role in biocatalysis and metabolic studies .

Mechanism of Action

The mechanism of action of (3S)-3-Fluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Fluorinated Butanoic Acid Derivatives

Fluorine’s position on the carbon chain significantly impacts acidity due to the inductive effect.

Compound Substituent (Position) Molecular Formula Molecular Mass (g/mol) pKa (Estimated)
(3S)-3-Fluorobutanoic acid F (C3) C₄H₇FO₂ 106.096 ~2.8–3.2
2-Fluorobutanoic acid F (C2) C₄H₇FO₂ 106.096 ~2.5–2.7
4-Fluorobutanoic acid F (C4) C₄H₇FO₂ 106.096 ~3.5–4.0
Butanoic acid (unsubstituted) None C₄H₈O₂ 88.11 4.82

Key Findings :

  • Acidity Trend: 2-Fluorobutanoic acid > 3-Fluorobutanoic acid > 4-Fluorobutanoic acid > butanoic acid.
  • The electron-withdrawing inductive effect of fluorine is strongest at C2 due to proximity to the carboxyl group, stabilizing the conjugate base . At C3, the effect weakens, resulting in reduced acidity compared to the C2 analog.

Hydroxy-Substituted Analogs

Replacing fluorine with hydroxyl groups alters electronic and steric properties.

Compound Substituent (Position) Molecular Formula Molecular Mass (g/mol) pKa (Estimated)
(2R,3S)-3-Hydroxy-2-methylbutanoic acid OH (C3), CH₃ (C2) C₅H₁₀O₃ 118.13 ~4.5–5.0
(S)-3-Hydroxyisobutyric acid OH (C3) C₄H₈O₃ 104.10 ~4.2–4.6

Key Findings :

  • Hydroxyl groups are less electron-withdrawing than fluorine, leading to weaker acidity compared to fluorinated analogs.
  • Steric hindrance from methyl groups (e.g., in (2R,3S)-3-hydroxy-2-methylbutanoic acid) further reduces acidity .

Sulfur-Containing Derivatives

Thioether substituents introduce distinct electronic and steric effects.

Compound Substituent (Position) Molecular Formula Molecular Mass (g/mol)
(3S)-3-(2-Thienylthio)butanoic acid Thienylthio (C3) C₈H₁₀O₂S₂ 202.29

Key Findings :

  • Sulfur’s lower electronegativity compared to fluorine diminishes the inductive effect, resulting in weaker acidity (estimated pKa > 3.5) .

Amino-Substituted Analogs

Compound Substituent (Position) Molecular Formula Molecular Mass (g/mol)
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid NH₂ (C3), CF₃-Ph (C4) C₁₁H₁₁F₃NO₂ 262.21

Key Findings :

  • The amino group (NH₂) increases basicity, making these compounds zwitterionic at physiological pH.
  • The trifluoromethylphenyl group enhances lipophilicity, influencing solubility and membrane permeability .

Biological Activity

(3S)-3-Fluorobutanoic acid is a fluorinated derivative of butanoic acid that has garnered attention in various fields of biological research. Its unique structure, characterized by the presence of a fluorine atom at the third carbon, imparts distinctive chemical properties that influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Reactivity

This compound is known for its ability to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The fluorine atom enhances the compound's reactivity and binding affinity to biological targets such as enzymes and receptors. This interaction can lead to significant biological effects, making it a valuable compound in medicinal chemistry.

The mechanism of action involves the compound's interaction with specific molecular targets. The fluorine atom can enhance binding affinity and selectivity, which is crucial for its role as an enzyme inhibitor or receptor modulator. Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, thereby influencing physiological processes.

Enzyme Inhibition

Research has shown that this compound exhibits inhibitory effects on various enzymes. For instance, studies have indicated its potential role as an inhibitor of ornithine aminotransferase (OAT), which is involved in amino acid metabolism. The compound's structural features allow it to effectively compete with natural substrates, leading to reduced enzyme activity and altered metabolic outcomes .

Case Studies

  • Inhibition of Ornithine Aminotransferase : A study demonstrated that this compound could inhibit OAT in vitro. This inhibition was linked to changes in amino acid metabolism and potential implications for treating conditions associated with metabolic dysregulation .
  • GABA-Transaminase Activity : Another investigation assessed the interaction of this compound with gamma-aminobutyric acid transaminase (GABA-AT). The results showed that while the compound does not serve as a substrate for transamination, it exhibits notable inhibitory effects on GABA-AT activity, suggesting its potential use in modulating GABAergic signaling pathways .

Therapeutic Potential

The biological activity of this compound suggests several therapeutic applications:

  • Neurological Disorders : Given its influence on GABA-AT, there is potential for this compound in treating neurological disorders characterized by GABAergic dysfunction.
  • Metabolic Disorders : Its ability to inhibit OAT may provide avenues for addressing metabolic disorders where amino acid metabolism is disrupted.

Summary of Key Studies

StudyFocusFindings
OAT InhibitionDemonstrated competitive inhibition of ornithine aminotransferase with implications for metabolic regulation.
GABA-AT InteractionShowed that this compound inhibits GABA-AT without acting as a substrate, suggesting modulation of GABAergic pathways.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing (3S)-3-Fluorobutanoic acid with high enantiomeric purity?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts or auxiliaries is critical. For example, Evans oxazolidinone-mediated alkylation or enzymatic resolution can achieve stereochemical control. Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry is essential . Fluorinated precursors, such as those with tert-butoxycarbonyl (Boc) protection (e.g., 3-(Boc-amino)-4-arylbutanoic acids), can guide regioselective fluorination .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F bonds (stretch ~1100 cm⁻¹) .
  • NMR : Use 19F^{19}\text{F} NMR to confirm fluorination position and 1H^{1}\text{H}/13C^{13}\text{C} NMR for stereochemical assignment. Coupling constants in 1H^{1}\text{H} NMR can reveal diastereomeric interactions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How can researchers address solubility challenges in aqueous reaction systems for fluorinated butanoic acids?

  • Methodological Answer : Co-solvents (e.g., DMSO, THF) or pH adjustment (via NaOH) can enhance solubility. Micellar catalysis using surfactants (e.g., SDS) is also effective for hydrophobic fluorinated compounds .

Advanced Research Questions

Q. What strategies resolve contradictory data on the metabolic stability of this compound derivatives?

  • Methodological Answer :

  • Comparative Studies : Replicate experiments under standardized conditions (pH, temperature, enzyme sources) to isolate variables .
  • Isotope Labeling : Use 18O^{18}\text{O}- or 2H^{2}\text{H}-labeled analogs to trace metabolic pathways via LC-MS .
  • Data Reconciliation : Apply statistical tools (e.g., PCA) to identify outliers and validate reproducibility across labs .

Q. How does the stereochemistry of the fluorine substituent influence enzyme inhibition or binding affinity?

  • Methodological Answer :

  • Molecular Docking : Compare binding poses of (3S)- vs. (3R)-isomers using software like AutoDock or Schrödinger. Fluorine’s electronegativity may alter hydrogen bonding or steric effects in active sites .
  • Kinetic Assays : Measure KiK_i values with purified enzymes (e.g., dehydrogenases) to quantify stereochemical impacts on inhibition .

Q. What computational approaches predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • DFT Calculations : Model transition states to assess fluorination’s electronic effects on reaction barriers (e.g., nucleophilic acyl substitution) .
  • Machine Learning : Train models on fluorinated fragment libraries (e.g., 3F Library) to predict regioselectivity in cross-coupling reactions .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in fluorinated compound synthesis across different labs?

  • Methodological Answer :

  • Detailed Protocols : Document exact reagent grades, solvent drying methods, and reaction atmospheres (e.g., inert gas vs. air) .
  • Open Data Practices : Share raw NMR/LC-MS files in repositories like PubChem or Zenodo for independent validation .

Tables for Key Data

Property Analytical Method Typical Value Reference
Enantiomeric PurityChiral HPLC (Chiralpak IA)>98% ee
19F^{19}\text{F} NMR Shift400 MHz, CDCl₃δ -115 to -120 ppm (vs. CFCl₃)
Aqueous Solubility (25°C)UV-Vis Spectrophotometry2.1 mg/mL (pH 7.4)
Metabolic Half-Life (Liver)LC-MS (CYP3A4 incubation)45 ± 5 min

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